molecular formula C25H30Cl2FN5O B611170 TASP0390325 CAS No. 1642187-96-9

TASP0390325

カタログ番号: B611170
CAS番号: 1642187-96-9
分子量: 554.4444
InChIキー: NUIXGNLBPARAII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TASP 0390325は、バソプレシン受容体1B(V1B受容体)の強力かつ選択的な拮抗薬です。これは、その高い親和性と経口バイオアベイラビリティで知られています。 この化合物は、さまざまな研究で有意な抗うつ作用と抗不安作用を示してきました TASP 0390325の化学名は、2-(3-クロロ-4-フルオロフェニル)-N-(1-メチルエチル)-6-[3-(4-モルホリニル)プロポキシ]-4-オキソ-ピリド[2,3-d]ピリミジン-3(4H)-アセトアミド塩酸塩です .

2. 製法

TASP 0390325の合成には、ピリド[2,3-d]ピリミジンコアの形成とそれに続く官能基化など、複数のステップが含まれます。反応条件には、通常、目的の生成物の形成を促進するために、有機溶媒と触媒を使用します。 工業生産方法には、収量と純度を高めるために、これらの合成経路の最適化が含まれる場合があります .

準備方法

The synthesis of TASP 0390325 involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .

化学反応の分析

TASP 0390325は、次のものを含むさまざまな化学反応を起こします。

    酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

    還元: 還元反応は、化合物に存在する官能基を修飾するために実行できます。

    置換: 特に求核置換反応は、芳香環に異なる置換基を導入するために使用できます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます。 .

4. 科学研究への応用

TASP 0390325は、幅広い科学研究への応用があります。

科学的研究の応用

Pharmacological Profile

Mechanism of Action
TASP0390325 operates by antagonizing the vasopressin V1B receptor, a target implicated in stress response and mood regulation. Its ability to inhibit the receptor has been linked to reductions in plasma adrenocorticotropic hormone (ACTH) levels, suggesting a role in modulating the hypothalamic-pituitary-adrenal (HPA) axis activity .

In Vitro and In Vivo Studies

  • Binding Affinity : this compound has demonstrated high affinity for V1B receptors with an IC50 value of approximately 2.16 nM in autoradiographic studies using monkey pituitary slices .
  • Antidepressant Effects : In animal models, oral administration of this compound has shown significant antidepressant effects. For example, it effectively reduced immobility in forced swimming tests and improved behaviors in olfactory bulbectomy models, indicating its potential as a therapeutic agent for depression .
  • Anxiolytic Properties : The compound also exhibits anxiolytic effects across several anxiety models, including social interaction tests and stress-induced hyperthermia tests, further supporting its application in treating anxiety disorders .

Clinical Applications

Imaging Studies
this compound has been utilized in imaging studies to assess V1B receptor occupancy using positron emission tomography (PET). The compound's ability to inhibit the binding of radiolabeled ligands (e.g., 11C-TASP699) allows researchers to visualize receptor engagement in vivo. This application is crucial for determining clinically relevant dosages and understanding the pharmacodynamics of V1B receptor antagonists .

Therapeutic Potential
The therapeutic implications of this compound extend beyond depression and anxiety. Its mechanism suggests potential utility in conditions characterized by dysregulation of the HPA axis, such as post-traumatic stress disorder (PTSD) and other stress-related disorders. The ability to modulate stress responses through V1B receptor antagonism positions this compound as a candidate for further clinical exploration .

Data Tables

Study Model Dosage (mg/kg) Effect Observed
Animal Study 1Forced Swimming Test0.1 - 0.3Reduced immobility time
Animal Study 2Olfactory Bulbectomy Model0.3Improved depressive-like behavior
Imaging StudyMonkey Pituitary Slices0.3Inhibition of radioactive ligand binding

Case Studies

  • Antidepressant Efficacy
    • A study evaluating this compound's effects on rats subjected to chronic corticosterone treatment showed that administration of the compound significantly alleviated depressive-like behaviors that were resistant to traditional antidepressants. This highlights its unique mechanism and potential as an alternative treatment option .
  • Anxiety Reduction
    • In a series of anxiety models, this compound was administered prior to exposure to stress-inducing stimuli. Results indicated a marked reduction in anxiety-related behaviors compared to control groups, suggesting its efficacy as an anxiolytic agent .

作用機序

TASP 0390325は、V1B受容体に選択的に結合し、拮抗することによってその効果を発揮します。この受容体は、ストレス応答において重要な役割を果たす視床下部-下垂体-副腎(HPA)軸の調節に関与しています。V1B受容体を遮断することにより、TASP 0390325は副腎皮質刺激ホルモン(ACTH)の放出を阻害し、ストレス関連応答を軽減します。 関係する分子標的および経路には、V1B受容体およびACTH放出を調節する下流シグナル伝達経路が含まれます .

6. 類似の化合物との比較

TASP 0390325は、V1B受容体に対する高い親和性と選択性でユニークです。類似の化合物には、次のものがあります。

TASP 0390325は、V1B受容体に対する高い選択性と、不安やうつ病の治療における潜在的な治療用途により、際立っています。

類似化合物との比較

TASP 0390325 is unique in its high affinity and selectivity for the V1B receptor. Similar compounds include:

TASP 0390325 stands out due to its high selectivity for the V1B receptor and its potential therapeutic applications in treating anxiety and depression.

生物活性

TASP0390325 is a novel compound recognized for its potent activity as a selective vasopressin V1B receptor antagonist. Its biological activity has been extensively studied, particularly in relation to its potential therapeutic effects on depression and anxiety disorders. This article compiles detailed research findings, experimental approaches, and case studies to provide a comprehensive overview of this compound's biological activity.

Overview of this compound

  • Chemical Classification : Selective V1B receptor antagonist
  • IC50 : 2.22 nM for rat pituitary receptors .
  • Oral Bioavailability : Demonstrated effective absorption when administered orally .
  • Affinity Profile : Exhibits no significant affinity for 85 other receptors, ion channels, and transporters at concentrations up to 10 μM, including V1A and V2 receptors .

This compound functions primarily by blocking the vasopressin V1B receptors located in the anterior pituitary gland. This action leads to a decrease in the secretion of adrenocorticotropic hormone (ACTH), which is often elevated in stress-related disorders. The compound has been shown to effectively antagonize the increase in plasma ACTH levels induced by corticotropin-releasing factor (CRF) and desmopressin (dDAVP) in rodent models .

Antidepressant and Anxiolytic Effects

Research indicates that this compound exhibits significant antidepressant and anxiolytic properties:

  • Animal Models : In various rodent models, this compound demonstrated reduced immobility times in the forced swimming test (FST) and improved behaviors in the olfactory bulbectomy model, both indicative of antidepressant activity .
  • Anxiety Models : The compound also showed efficacy in models of anxiety, including social interaction tests and elevated plus-maze tests, suggesting its potential utility in treating anxiety disorders .

Table 1: Summary of Biological Activities

Activity TypeModel UsedResult
AntidepressantForced Swimming Test (FST)Reduced immobility time
AntidepressantOlfactory Bulbectomy ModelImproved depressive-like behavior
AnxiolyticElevated Plus-MazeIncreased time spent in open arms
AnxiolyticSocial Interaction TestEnhanced interaction time

Case Studies

A notable study involving this compound assessed its effects on stress-induced hyperthermia and panic responses in rats. The results indicated that administration of this compound significantly mitigated these stress responses, further supporting its role as an effective anxiolytic agent .

Pharmacokinetics

The pharmacokinetics of this compound were evaluated through various studies that highlighted its rapid absorption and distribution within the body. A study using positron emission tomography (PET) demonstrated that this compound effectively occupies V1B receptors in the pituitary gland, confirming its mechanism of action at clinically relevant doses .

特性

IUPAC Name

2-[2-(3-chloro-4-fluorophenyl)-6-(3-morpholin-4-ylpropoxy)-4-oxopyrido[2,3-d]pyrimidin-3-yl]-N-propan-2-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClFN5O4.ClH/c1-16(2)29-22(33)15-32-24(17-4-5-21(27)20(26)12-17)30-23-19(25(32)34)13-18(14-28-23)36-9-3-6-31-7-10-35-11-8-31;/h4-5,12-14,16H,3,6-11,15H2,1-2H3,(H,29,33);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIXGNLBPARAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=NC2=C(C1=O)C=C(C=N2)OCCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30Cl2FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TASP0390325
Reactant of Route 2
Reactant of Route 2
TASP0390325
Reactant of Route 3
TASP0390325
Reactant of Route 4
Reactant of Route 4
TASP0390325
Reactant of Route 5
TASP0390325
Reactant of Route 6
TASP0390325
Customer
Q & A

Q1: How does TASP0390325 interact with its target, the V1B receptor, and what are the downstream effects of this interaction?

A1: this compound acts as a potent and selective antagonist of the V1B receptor. [, ] While the precise binding mechanism hasn't been fully elucidated, as an antagonist, it likely competes with the endogenous ligand, arginine vasopressin, for binding to the V1B receptor. This competitive binding prevents arginine vasopressin from activating the receptor, thereby inhibiting its downstream signaling pathways. The blockade of V1B receptor signaling by this compound has been demonstrated to have anti-depressant and anxiolytic effects in preclinical animal models. [] Further research is necessary to fully characterize the downstream molecular effects of this compound's interaction with the V1B receptor.

Q2: What evidence supports the use of this compound as a potential therapeutic agent for neuropsychiatric disorders?

A2: Preclinical studies have demonstrated the therapeutic potential of this compound in animal models of depression and anxiety. [] While the exact mechanisms underlying these effects are still being investigated, the V1B receptor is known to play a role in stress response and the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. [] Dysregulation of the HPA axis is implicated in the pathophysiology of various neuropsychiatric disorders, including depression and anxiety. By blocking the V1B receptor, this compound may help normalize HPA axis activity and alleviate some of the behavioral symptoms associated with these conditions.

Q3: How does the performance of this compound compare to other V1B receptor antagonists, particularly in the context of PET imaging?

A3: this compound has shown promise as a potent and selective V1B receptor antagonist, particularly in the context of PET imaging. Research indicates that a closely related analog, ¹¹C-TASP699, derived from this compound, produces higher contrast PET images of pituitary V1BRs compared to previously developed radioligands. [] This improved imaging contrast suggests that ¹¹C-TASP699, and potentially other derivatives of this compound, could be valuable tools for studying V1B receptor distribution and occupancy in vivo, which is crucial for understanding the role of this receptor in both healthy individuals and those with neuropsychiatric disorders. This enhanced imaging capability could also facilitate the development and evaluation of novel V1B receptor antagonists for therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。